molecular formula C5H3ClFNO B14848117 5-Chloro-4-fluoropyridin-3-OL

5-Chloro-4-fluoropyridin-3-OL

Cat. No.: B14848117
M. Wt: 147.53 g/mol
InChI Key: BHFXSAGZOOTPDE-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoropyridin-3-OL is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of reagents such as potassium fluoride (KF) and solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-Chloro-4-fluoropyridin-3-OL may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoropyridin-3-OL can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce dehalogenated pyridines.

Scientific Research Applications

5-Chloro-4-fluoropyridin-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoropyridin-3-OL involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyridin-3-OL: Similar structure but lacks the chlorine substituent.

    4-Chloro-3-fluoropyridine: Similar structure but lacks the hydroxyl group.

    3-Chloro-5-fluoropyridin-2-OL: Similar structure with different positions of chlorine and fluorine atoms.

Uniqueness

5-Chloro-4-fluoropyridin-3-OL is unique due to the specific positioning of chlorine, fluorine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

5-chloro-4-fluoropyridin-3-ol

InChI

InChI=1S/C5H3ClFNO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H

InChI Key

BHFXSAGZOOTPDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)F)O

Origin of Product

United States

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